PINONIC ACID OXIME

CAS No.: 90978-91-9

Cat. No.: VC7815668

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90978-91-9 |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid |

| Standard InChI | InChI=1S/C10H17NO3/c1-6(11-14)8-4-7(5-9(12)13)10(8,2)3/h7-8,14H,4-5H2,1-3H3,(H,12,13)/b11-6+ |

| Standard InChI Key | INCRTJCZZQLOSX-IZZDOVSWSA-N |

| Isomeric SMILES | C/C(=N\O)/C1CC(C1(C)C)CC(=O)O |

| SMILES | CC(=NO)C1CC(C1(C)C)CC(=O)O |

| Canonical SMILES | CC(=NO)C1CC(C1(C)C)CC(=O)O |

Introduction

Structural Characteristics of Pinonic Acid Oxime

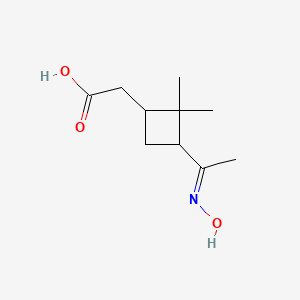

Pinonic acid oxime (C₁₀H₁₇NO₃) is formally derived from pinonic acid (C₁₀H₁₆O₃) through the substitution of the ketone group with an oxime moiety. Its IUPAC name is 2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid, reflecting the cyclobutane ring substituted with methyl, acetic acid, and oxime groups . The oxime group adopts an E-configuration, as evidenced by the SMILES notation C/C(=N\O)/C1CC(C1(C)C)CC(=O)O .

Synthesis and Derivatization Pathways

Preparation from Pinonic Acid

Pinonic acid oxime is synthesized via the oximation of pinonic acid, a reaction involving hydroxylamine (NH₂OH) or its derivatives. This process converts the ketone group of pinonic acid into an oxime. For example, Faraldos et al. demonstrated that pinonic acid oxime serves as a precursor to 2-azapinanes, which are nitrogen-containing analogues of terpenoid-derived carbocations . The synthesis involves:

-

Beckmann Rearrangement: The oxime undergoes rearrangement in the presence of acidic catalysts to form an N-acetyl lactam.

-

Cyclization and Reduction: Subsequent hydrolysis and LiAlH₄ reduction yield azapinanes, which are valuable in studying biosynthetic pathways of terpenes .

Stereochemical Considerations

The stereochemistry of pinonic acid oxime plays a critical role in its reactivity. Studies on α-pinene-derived dimers highlight that even minor stereochemical differences (e.g., 10% variation in diastereomer surface activity) significantly impact physicochemical behavior . This suggests that the E-configuration of the oxime group in pinonic acid oxime may influence its participation in cyclization or oxidation reactions.

Physicochemical Properties

Molecular and Spectral Data

-

Molecular Formula: C₁₀H₁₇NO₃

-

Molecular Weight: 199.25 g/mol

-

Collision Cross Section (CCS): Predicted CCS values for various adducts, determined via ion mobility spectrometry, are tabulated below :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.12813 | 151.3 |

| [M+Na]⁺ | 222.11007 | 154.7 |

| [M-H]⁻ | 198.11357 | 147.9 |

Stability and Reactivity

The oxime group is prone to hydrolysis under acidic or basic conditions, yielding the parent ketone (pinonic acid) or undergoing rearrangement. Its stability in environmental matrices (e.g., aerosols) remains understudied, though α-pinene oxidation products are known to contribute to secondary organic aerosol (SOA) formation .

Applications and Research Significance

Synthetic Intermediate

Pinonic acid oxime’s primary utility lies in its role as a building block for nitrogen-containing heterocycles. For instance, the synthesis of 2-azapinanes from pinonic acid oxime provides insights into terpene biosynthesis mechanisms and enables the creation of chiral catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume